molecular formula C48H28ClMnN4O8 B3026439 Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride CAS No. 55266-18-7

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride

Cat. No.: B3026439
CAS No.: 55266-18-7
M. Wt: 879.1 g/mol
InChI Key: XHVDAQLNUQLQKW-UHFFFAOYSA-K
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Description

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride (MnTCPP) is an organometallic compound that has been studied for its potential use in various scientific research applications. MnTCPP has a unique structure which makes it a very useful compound for research. It is a water-soluble, light-sensitive compound that can be used in a variety of experiments. MnTCPP has been used in studies related to cancer, Alzheimer’s disease, and other diseases.

Scientific Research Applications

Antibacterial Activity

Mn(III) meso-tetra(4-carboxyphenyl) porphine chloride has shown promise in antibacterial applications. A study by Wang et al. (2014) explored its use in creating micrometer-sized porous honeycomb-patterned thin films, which exhibited efficient antibacterial activity under visible light. This suggests its potential utility in biological medicine fields for antibacterial purposes (Wang, Liu, Li, & Hao, 2014).

Trace Metal Preconcentration

Corsini, Difruscia, and Herrmann (1985) investigated the reaction of meso-tetra(p-sulphonatophenyl)porphine with metal ions, leading to extractable complexes for preconcentration of several trace metals. This research underscores its potential in environmental and analytical chemistry for metal ion detection and quantification (Corsini, Difruscia, & Herrmann, 1985).

Structural Chemistry

Schareina and Kempe (2000) demonstrated the synthesis and crystal structure analysis of iron(III) tetra(4-carboxyphenyl)‐porphine, emphasizing its role in structural chemistry and materials science. The study showed how interporphyrin hydrogen bonding forms wide open channels, which could be significant for material design and molecular engineering (Schareina & Kempe, 2000).

Electrocatalysis

Carver, Matson, and Mayer (2012) researched the electrocatalytic oxygen reduction by iron tetra-arylporphyrins, including iron(III) meso-tetra(2-carboxyphenyl)porphine chloride. This work highlights the compound's role in electrocatalysis, particularly in oxygen reduction reactions, which are crucial in fuel cell technology and green chemistry applications (Carver, Matson, & Mayer, 2012).

Spectrophotometry and Environmental Analysis

Madison, Tebo, and Luther (2011) developed a spectrophotometric protocol using a water-soluble meso-substituted porphyrin for determining soluble manganese species in environmental samples. This application is vital in environmental monitoring and analysis, particularly in tracking and managing manganese pollution in aquatic ecosystems (Madison, Tebo, & Luther, 2011).

Photodynamic Therapy and Oncology

Costa et al. (2011) explored the use of manganese(III) meso-tetra(4-sulfonatophenyl)porphine in apoptosis and cell growth arrest in human melanoma cells. This study is significant for its implications in photodynamic therapy and oncology, suggesting potential therapeutic applications in cancer treatment (Costa, Zito, Emma, Pellerito, Fiore, Pellerito, & Barbieri, 2011).

Biosensing and Analytical Chemistry

White and Harmon (2002) reported on a novel optical solid-state glucose sensor using immobilized glucose oxidase with meso-tetra(4-carboxyphenyl)porphine. This sensor's unique binding and response to glucose concentrations highlight its potential in biosensing technology, particularly for medical diagnostics and glucose monitoring (White & Harmon, 2002).

Magnetic Resonance Imaging (MRI)

Luther et al. (2015) utilized a soluble porphyrin ligand for Mn speciation studies in sediment porewaters. The findings from this study contribute to the understanding of Mn(III) complexes, which is critical for developing contrast agents for MRI, providing insights into their behavior in biological systems (Luther, Madison, Mucci, Sundby, & Oldham, 2015).

Nanotechnology and Material Science

Garlyyev et al. (2011) synthesized magnetic nano-carriers using meso-tetra(4-carboxyphenyl)porphine, illustrating its utility in the development of nanomaterials with potential applications in targeted drug delivery, nanomedicine, and material science (Garlyyev, Durmus, Kemikli, Sözeri, Baykal, & Ozturk, 2011).

Properties

IUPAC Name

4-[10-(4-carboxylatophenyl)-15,20-bis(4-carboxyphenyl)-21H-porphyrin-22-id-5-yl]benzoate;manganese(3+);hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVDAQLNUQLQKW-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)[O-])C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)O.Cl.[Mn+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H28ClMnN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride
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Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride
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Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride
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Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride

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